Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(1-methylpyrazol-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9-5-6(4-8-9)3-7(10)11-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPDBLNFHVXFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735844 | |
| Record name | Methyl (1-methyl-1H-pyrazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248548-23-3 | |
| Record name | Methyl (1-methyl-1H-pyrazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate typically involves:
- Formation of the Pyrazole Ring: Usually achieved by cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.
- Methylation at the N-1 Position: Introduction of the methyl group on the pyrazole nitrogen can be done via alkylation reactions using methylating agents.
- Attachment of the Acetate Side Chain: This can be introduced either by direct alkylation or via esterification of the corresponding acid.
Specific Preparation Methods
Pyrazole Ring Formation and Methylation
One common approach involves the reaction of hydrazine derivatives with β-ketoesters or β-diketones to form the pyrazole ring, followed by methylation at the N-1 position. For example, pyrazolones can be synthesized by reacting hydrazines with ethyl acetoacetate or related compounds under acidic or neutral conditions, followed by methylation using dimethyl sulfate or methyl iodide in alkaline medium to afford N-methyl pyrazole derivatives.
| Step | Reagents & Conditions | Product Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine derivative + ethyl acetoacetate in acetic acid with sodium acetate | Formation of pyrazolone intermediate | 90-95 | Room temperature or reflux |
| 2 | Methylation with dimethyl sulfate in alkaline medium | N-1 methylation to form 1-methyl-pyrazole ester | 85-90 | Requires controlled pH |
This method is well-documented for producing pyrazole derivatives with high purity and yield.
Esterification of 2-(1-methyl-1H-pyrazol-4-yl)acetic Acid
The methyl ester can be prepared by esterifying the corresponding acid, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, using standard esterification techniques such as Fischer esterification with methanol under acidic catalysis or by using methylating agents like diazomethane.
| Esterification Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fischer Esterification | 2-(1-methyl-1H-pyrazol-4-yl)acetic acid + methanol + acid catalyst (e.g., H2SO4) reflux | 80-90 | Removal of water drives reaction |
| Methylation with Diazomethane | Acid + CH2N2 in ether at 0°C to room temp | 90-95 | Highly efficient, but diazomethane is hazardous |
This step is critical to obtain the methyl ester functionality characteristic of the target compound.
Alternative Synthetic Routes via Halogenated Intermediates
Some patents describe the use of halogenated intermediates such as 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, which can be reacted with nucleophiles or amines under reflux conditions to build more complex pyrazole-containing molecules. Although these methods focus on substituted pyrazole derivatives, they provide insight into functional group transformations relevant to the preparation of this compound.
Detailed Research Findings and Data
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + ethyl acetoacetate, acetic acid, sodium acetate | 3-methyl-1H-pyrazol-4-yl intermediate | 90-95 | Room temp or reflux |
| 2 | N-1 Methylation | Dimethyl sulfate, alkaline medium | 1-methyl-1H-pyrazol-4-yl derivative | 85-90 | Controlled pH required |
| 3 | Esterification | Methanol + acid catalyst (or diazomethane) | This compound | 80-95 | Removal of water or careful handling of diazomethane |
| 4 | Purification | Extraction, drying, recrystallization | Pure final compound | — | Organic solvents used |
Notes on Industrial and Laboratory Scale Preparation
- Industrial methods optimize temperature, solvent choice, and catalysts to maximize yield and purity.
- Reflux times typically range from 3 to 24 hours depending on step and scale.
- Extraction and purification steps are crucial for removing by-products and achieving high purity.
- Safety considerations are important, especially when using methylating agents like dimethyl sulfate or diazomethane.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate serves as an important intermediate in the synthesis of more complex organic molecules and heterocycles. Its unique structure allows for the modification and development of novel compounds with specific properties. For instance, it can be utilized in the synthesis of pyrazolone derivatives, which have shown promising biological activities.
Biological Research
Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for the development of new antimicrobial agents. Additionally, its anti-inflammatory activity has been explored in the context of pain relief and treatment of inflammatory diseases .
Pharmaceutical Development
The compound is under investigation for its potential as a pharmaceutical agent. Its interaction with biological targets, such as androgen receptors, suggests that it may play a role in treating hormone-related conditions, including certain types of cancer. For example, it has been shown to inhibit cell proliferation in prostate cancer cells by blocking androgen receptor signaling pathways .
Industrial Applications
Agrochemicals
In the agricultural sector, this compound is used in the formulation of agrochemicals. Its properties make it suitable for developing pesticides and herbicides that are effective against a range of pests while being less harmful to beneficial organisms.
Material Science
The compound's unique chemical structure also finds applications in material science. It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation. This makes it valuable in the production of coatings and other industrial materials .
Case Study 1: Anti-inflammatory Activity
A study published in Chemical & Pharmaceutical Bulletin evaluated various pyrazolone derivatives, including this compound, for their anti-inflammatory activity. The results indicated that modifications to the pyrazolone ring significantly influenced their efficacy, highlighting the importance of structural optimization in drug development .
Case Study 2: Synthesis of Novel Derivatives
Research conducted on synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives demonstrated that introducing methyl groups at specific positions enhanced both potency and selectivity against phosphodiesterase enzymes. This underscores the versatility of this compound as a precursor in developing bioactive compounds .
Data Tables
| Application Area | Details |
|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules |
| Biological Research | Antimicrobial and anti-inflammatory properties |
| Pharmaceuticals | Potential treatment for hormone-related cancers |
| Agrochemicals | Used in developing effective pesticides |
| Material Science | Enhances properties of polymers and coatings |
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 2-(1-Methyl-1H-Pyrazol-4-yl)Acetate and Analogues
Key Observations :
- Amino or formyl substituents () introduce hydrogen-bonding capabilities, critical for biological target interactions .
- Ester Group Variation : Methyl esters (target compound, ) generally exhibit faster hydrolysis rates than ethyl esters (), influencing metabolic stability in drug design .
Physicochemical and Application Profiles
- Molecular Weight and State : Lower molecular weight analogues (e.g., 155.16 g/mol for 802269-97-2) are typically liquids, aiding solubility in organic solvents, whereas bulkier derivatives (e.g., 262.27 g/mol in ) may crystallize .
- Applications: The 1,3-dimethyl variant () is prioritized in material science due to enhanced stability, while amino-substituted derivatives () are leveraged in bioactive molecule synthesis .
Research Findings and Implications
- Structural Insights : X-ray crystallography (utilizing SHELXL; ) confirms the planar geometry of pyrazole rings in analogues, critical for π-π stacking in enzyme inhibition .
- Biological Relevance : The 1-methyl group in the target compound may optimize binding to hydrophobic pockets in kinase targets, as seen in AMPK inhibitor development () .
- Industrial Relevance : High-purity (>95%) analogues like Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate () underscore the demand for reliable intermediates in large-scale synthesis .
Biological Activity
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in research and medicine.
Chemical Structure and Properties
This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This unique structure contributes to its reactivity and biological activity. The compound's molecular formula is , with a molecular weight of approximately 170.18 g/mol.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
3. Antagonism of Androgen Receptors
One of the most significant biological activities of this compound is its role as an antagonist of androgen receptors (AR). This interaction is particularly relevant in the context of prostate cancer, where the compound has shown the ability to inhibit cell proliferation by blocking androgen receptor signaling pathways. Studies have reported that it can induce significant tumor growth inhibition in prostate cancer models resistant to conventional therapies .
The mechanisms through which this compound exerts its biological effects include:
- Binding to Androgen Receptors : The compound competes with endogenous ligands for binding sites on androgen receptors, leading to decreased receptor activation and subsequent inhibition of gene transcription involved in cell proliferation .
- Influencing Cell Signaling Pathways : By modulating various signaling pathways, the compound can affect cellular metabolism and gene expression, further contributing to its antiproliferative effects .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental settings:
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, and how can purity be validated?
- Methodological Answer : A common approach involves cyclocondensation of pyrazole precursors with ester derivatives. For example, analogous pyrazole-4-carboxylates are synthesized via cyclocondensation of ethyl acetoacetate with DMF-DMA and phenylhydrazine, followed by hydrolysis and esterification . Post-synthesis, purity is validated using HPLC (with UV detection at 254 nm) and / NMR spectroscopy. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed for structural elucidation. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å). Structure refinement relies on SHELXL (within the SHELX suite), which handles anisotropic displacement parameters and hydrogen bonding networks . For visualization, ORTEP-3 (via WinGX) generates thermal ellipsoid diagrams, ensuring accurate representation of molecular geometry .
Q. What spectroscopic techniques are critical for characterizing its electronic and vibrational properties?
- Methodological Answer :
- FTIR : Identifies carbonyl (C=O) stretching vibrations (~1700–1750 cm) and pyrazole ring vibrations (C=N/C-N at ~1500–1600 cm).
- UV-Vis : Analyzes π→π* transitions in the pyrazole ring (200–300 nm).
- NMR : NMR detects methyl protons (δ 3.7–4.0 ppm for OCH) and pyrazole protons (δ 7.5–8.5 ppm). NMR confirms ester carbonyls (~165–170 ppm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthesis pathways?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular electrostatic potential (MEP) surfaces to predict nucleophilic/electrophilic sites. Transition-state modeling (e.g., for esterification or cyclization steps) identifies energy barriers, guiding solvent selection (e.g., DMF vs. THF) and catalyst optimization . Software like Gaussian 09 or ORCA is used for these simulations.
Q. What strategies resolve contradictions in crystallographic data (e.g., disorder or twinning)?
- Methodological Answer : For disordered regions (common in methyl/pyrazole groups), SHELXL’s PART instruction partitions occupancy factors. Twinned data (e.g., pseudo-merohedral twinning) is processed using HKLF 5 format in SHELX, with BASF parameter refinement . Validation tools like PLATON/ADDSYM check for missed symmetry .
Q. How does this compound serve as a building block in medicinal chemistry (e.g., protease inhibitors)?
- Methodological Answer : The pyrazole-acetate scaffold is a versatile pharmacophore. For example, in SARS-CoV-2 PLpro inhibitor design, the pyrazole ring enhances π-stacking with Phe residues, while the ester group allows prodrug modifications. Structural Activity Relationship (SAR) studies involve substituting the methyl group with halogens or aryl moieties, followed by IC assays .
Q. What are the challenges in analyzing its stability under varying pH/temperature conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) monitor degradation via LC-MS. Ester hydrolysis under basic conditions (pH > 9) is quantified using kinetic modeling (first-order rate constants). Solid-state stability is assessed via PXRD to detect polymorphic transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
